Product packaging for 6-Cyano-5-fluoro1H-indazole(Cat. No.:CAS No. 1427405-34-2)

6-Cyano-5-fluoro1H-indazole

Cat. No.: B1460479
CAS No.: 1427405-34-2
M. Wt: 161.14 g/mol
InChI Key: HJEQLLCWBGBCQW-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple, diverse biological targets. samipubco.com This versatility has propelled the indazole nucleus to the forefront of research, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. researchgate.netbenthamdirect.com The ability of the indazole ring to mimic endogenous biomolecules and engage with a wide array of protein targets has been a key driver of its success. samipubco.com

The significance of the indazole scaffold is further underscored by its presence in a number of commercially successful drugs. researchgate.net For instance, pazopanib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, and axitinib, another kinase inhibitor for renal cell carcinoma, both feature an indazole core. samipubco.com The synthetic accessibility of the indazole scaffold allows for the creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. samipubco.com

Historical Evolution of Indazole Chemistry and Its Derivatives

The history of indazole chemistry dates back to the late 19th century, with the first synthesis of indazole itself being a landmark achievement. researchgate.net Emil Fischer, a Nobel laureate, was a key figure in the early exploration of this heterocyclic system, developing a synthesis from o-hydrazino cinnamic acid in the 1880s. researchgate.netnih.gov Early methods for constructing the indazole ring often involved the cyclization of appropriately substituted anilines. thieme-connect.de For example, the diazotization of 2-methyl-5-nitroaniline (B49896) followed by decomposition of the resulting diazonium salt yields 6-nitro-1H-indazole. thieme-connect.de

Over the decades, synthetic methodologies have evolved significantly, moving from classical, often harsh, reaction conditions to more sophisticated and efficient transition-metal-catalyzed and green chemistry-based approaches. benthamdirect.com The development of palladium- and copper-catalyzed intramolecular N-arylation reactions has provided more versatile and milder routes to indazole derivatives. researchgate.net These advancements have been crucial in expanding the accessible chemical space of indazole-based compounds, allowing for the synthesis of increasingly complex and functionally diverse molecules. nih.gov

Position of 6-Cyano-5-fluoro-1H-indazole within the Fluorinated and Cyanated Indazole Landscape

The introduction of fluorine atoms and cyano groups into organic molecules is a well-established strategy in medicinal chemistry to fine-tune their physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and lipophilicity. organic-chemistry.org The cyano group, an electron-withdrawing group, can modulate the electronic properties of the aromatic system and participate in hydrogen bonding interactions.

The synthesis of fluorinated indazoles has been an area of active research. organic-chemistry.org For example, a metal-free method for the C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been developed, providing direct access to a range of fluorinated indazole derivatives. organic-chemistry.org Similarly, various methods for the cyanation of indazoles have been reported. Palladium-catalyzed cyanations using sources like potassium cyanide, zinc cyanide, and the less toxic potassium ferrocyanide have been widely employed. orgsyn.orgorgsyn.org More recently, a Rh(III)-catalyzed direct C-H cyanation of 2H-indazoles has been developed, offering a regioselective route to cyanated indazoles. acs.orgacs.org

6-Cyano-5-fluoro-1H-indazole sits (B43327) at the intersection of these two important classes of substituted indazoles. Its unique substitution pattern, with a fluorine atom at the 5-position and a cyano group at the 6-position, is expected to confer a distinct set of properties. The presence of both a halogen and a nitrile group on the benzene (B151609) portion of the indazole core makes it a valuable building block for the synthesis of more complex molecules through various cross-coupling and functional group transformation reactions.

Interactive Data Tables

Physical and Chemical Properties of 6-Cyano-1H-indazole

PropertyValueReference
Molecular FormulaC₈H₅N₃ sigmaaldrich.com
Molecular Weight143.15 g/mol sigmaaldrich.com
Melting Point128-135 °C sigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Functional GroupNitrile sigmaaldrich.com

Reported Synthetic Routes to Substituted Indazoles

Reaction TypeKey Reagents/CatalystsProduct TypeReference
C-3 FluorinationN-fluorobenzenesulfonimide (NFSI)3-Fluoro-2H-indazoles organic-chemistry.org
C-H CyanationRh(III) catalyst, N-cyano-N-phenyl-p-toluenesulfonamideOrtho-cyanated phenylindazoles acs.orgacs.org
Palladium-catalyzed CyanationPd catalyst, K₄[Fe(CN)₆]Nitrile-containing compounds orgsyn.orgorgsyn.org
Intramolecular AminationCopper catalyst1-Aryl-1H-indazoles researchgate.net
Nitrosation of IndolesNaNO₂, acidic environment1H-Indazole-3-carboxaldehydes rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4FN3 B1460479 6-Cyano-5-fluoro1H-indazole CAS No. 1427405-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-6-4-11-12-8(6)2-5(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEQLLCWBGBCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Cyano 5 Fluoro 1h Indazole and Analogous Indazole Derivatives

Strategic Approaches to Indazole Core Construction

The formation of the bicyclic indazole system can be achieved through various strategic bond formations, primarily involving the creation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. These strategies include cyclization reactions, annulation protocols, and rearrangement-based routes.

Cyclization Reactions for 1H-Indazole Synthesis

Intramolecular cyclization reactions are a cornerstone of 1H-indazole synthesis, typically involving the formation of a nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole ring. A common approach involves the cyclization of appropriately substituted aryl hydrazones.

One versatile method is the intramolecular C-H amination of hydrazones. For instance, diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles. nih.gov A metal-free alternative utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to facilitate the direct aryl C-H amination of arylhydrazones, demonstrating good functional group compatibility. nih.gov

Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides another efficient route to 1H-indazoles. nih.govnih.gov This ligand-free approach offers a mild and effective way to construct the indazole core. nih.govnih.gov Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is also a well-established method. nih.gov This approach can proceed at lower temperatures and with lower catalyst loading compared to some other methods. nih.gov

A plausible synthetic route to the target molecule, 6-cyano-5-fluoro-1H-indazole, could involve the cyclization of a corresponding substituted precursor, such as the hydrazine (B178648) derivative of 2-amino-4-fluoro-5-cyanobenzaldehyde.

Starting Material TypeReagents and ConditionsProduct TypeRef
ArylhydrazonesI2, KI, NaOAc1H-Indazoles nih.gov
ArylhydrazonesPIFA1H-Indazoles nih.gov
AminohydrazonesPd(OAc)2 (ligand-free)1H-Indazoles nih.govnih.gov
o-Haloaryl N-sulfonylhydrazonesCu(OAc)2·H2O1H-Indazoles nih.gov
o-AminobenzonitrilesOrganometallic reagents, then Cu(OAc)2, O21H-Indazoles nih.gov

Annulation Protocols for Fused Indazole Systems

Annulation reactions, where a new ring is formed on a pre-existing ring, provide a powerful strategy for constructing the indazole core in a fused manner. A notable example is the [3+2] annulation approach involving the reaction of arynes with hydrazones. organic-chemistry.orgnih.gov This method can be tuned to produce either 3-substituted or 1,3-disubstituted 1H-indazoles depending on the nature of the hydrazone and the reaction conditions. organic-chemistry.orgnih.gov For instance, N-tosylhydrazones react with arynes, generated in situ from o-(trimethylsilyl)aryl triflates, to afford 3-substituted indazoles. organic-chemistry.orgnih.gov This reaction is thought to proceed through the formation of a diazo compound intermediate followed by 1,3-dipolar cycloaddition with the aryne.

Reactant 1Reactant 2Catalyst/ReagentProduct TypeRef
Aryne (from o-(trimethylsilyl)aryl triflate)N-TosylhydrazoneCsF or KF3-Substituted 1H-Indazoles organic-chemistry.orgnih.gov
Aryne (from o-(trimethylsilyl)aryl triflate)N-Aryl/alkylhydrazoneCsF or KF1,3-Disubstituted 1H-Indazoles organic-chemistry.orgnih.gov

Rearrangement-Based Synthetic Routes (e.g., ANRORC-like Mechanisms)

Rearrangement reactions offer non-traditional pathways to the indazole nucleus. A particularly elegant example is the synthesis of fluorinated indazoles via an ANRORC-like mechanism. ANRORC stands for Addition of a Nucleophile, Ring-Opening, and Ring-Closure. In this specific application, 5-tetrafluorophenyl-1,2,4-oxadiazoles react with hydrazine. researchgate.net The reaction is initiated by the nucleophilic attack of hydrazine at the C(5) position of the oxadiazole ring, leading to ring opening. Subsequent intramolecular cyclization and elimination furnish the 6-substituted fluorinated indazole. researchgate.net This method is advantageous for its mild reaction conditions and high yields. researchgate.net

Starting MaterialReagentMechanismProductRef
5-Pentafluorophenyl-1,2,4-oxadiazoleHydrazineANRORC-like rearrangement6-Substituted fluorinated indazole researchgate.net

Regioselective Introduction of Substituents on the Indazole Ring

The precise placement of substituents on the indazole ring is crucial for modulating its properties. Fluorination, in particular, is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

Fluorination Strategies

The direct fluorination of the indazole core under metal-free conditions is a highly desirable transformation due to the reduced risk of metal contamination in the final products. A prominent method for this is electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) have been successfully employed for the regioselective C-3 fluorination of 2H-indazoles in water under ambient air. organic-chemistry.org This method is environmentally friendly and offers access to a variety of fluorinated indazole derivatives with good functional group tolerance. organic-chemistry.org Mechanistic studies suggest that this reaction may proceed through a radical pathway. organic-chemistry.org

For the synthesis of 6-cyano-5-fluoro-1H-indazole, a plausible strategy would involve the synthesis of a 6-amino-5-fluoro-1H-indazole precursor, followed by a Sandmeyer reaction to introduce the cyano group. The synthesis of a related compound, 5-fluoro-6-nitro-1H-indazole, has been reported, which could potentially be reduced to the corresponding amine and then converted to the target cyano-substituted indazole. bldpharm.com

SubstrateFluorinating ReagentPosition of FluorinationConditionsRef
2H-IndazolesN-Fluorobenzenesulfonimide (NFSI)C-3Water, ambient air organic-chemistry.org

Cyanation Protocols

The introduction of the nitrile functional group is a crucial step in the synthesis of the target molecule. Methodologies for cyanation can be broadly categorized into direct C-H bond functionalization and indirect routes starting from pre-functionalized substrates.

Direct C-H bond cyanation offers an atom-economical approach to installing a nitrile group, avoiding the need for pre-functionalization of the substrate. These reactions are typically mediated by transition metals and involve the activation of a C-H bond followed by reaction with a cyanating agent. For a substrate like 5-fluoro-1H-indazole, achieving regioselective cyanation at the C-6 position would be challenging due to the presence of multiple potentially reactive C-H bonds. The directing-group ability of the pyrazole nitrogen and the electronic influence of the fluorine atom would play a crucial role in determining the site of cyanation. While methods for direct C-H cyanation of various heterocycles exist, their application to achieve the specific 6-cyano-5-fluoro substitution pattern on an indazole core requires careful optimization. nih.gov

Indirect methods for introducing a cyano group are more established and often provide better control over regioselectivity. These routes typically begin with an indazole core bearing a leaving group, such as a halogen, at the C-6 position.

One of the most common indirect methods is the Palladium-Catalyzed Cyanation of aryl halides. researchgate.netrsc.org This reaction involves the cross-coupling of a substrate like 6-bromo-5-fluoro-1H-indazole with a cyanide source. A variety of cyanide reagents can be used, including toxic salts like Zn(CN)₂ and NaCN, as well as less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.gov The choice of catalyst, ligand, and cyanide source is critical to avoid catalyst poisoning and achieve high yields. researchgate.netnih.gov

Table 2: Conditions for Palladium-Catalyzed Cyanation of (Hetero)Aryl Halides

Catalyst / PrecatalystLigandCyanide SourceBaseSolventTemp (°C)
Pd₂(dba)₃dppfZn(CN)₂-DMF80-120
Pd(OAc)₂XPhosK₄[Fe(CN)₆]K₂CO₃tBuOH/H₂O100
G3-PalladacyclecataCXium AK₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O100

Data represents general conditions applicable to (hetero)aryl halides. nih.govnih.govacs.org

Another powerful indirect method is the Sandmeyer Reaction . wikipedia.org This classic transformation involves the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt to install the nitrile. nih.gov In the context of the target molecule, this would involve the synthesis of 6-amino-5-fluoro-1H-indazole, its conversion to the corresponding diazonium salt, and subsequent reaction with CuCN. The Sandmeyer reaction is a robust and widely used method for introducing cyano groups onto aromatic rings. researchgate.netorganic-chemistry.org

Sequential and One-Pot Functionalization Methods

To improve synthetic efficiency, researchers often develop sequential or one-pot procedures that combine multiple transformations into a single operation, thereby reducing purification steps and saving time and resources. nih.govrsc.org A plausible one-pot or sequential synthesis for 6-cyano-5-fluoro-1H-indazole could start from a readily available precursor like 2,4-difluoro-3-methylaniline.

A hypothetical sequential route could involve:

Diazotization and Cyclization: Conversion of the aniline (B41778) to a diazonium salt, followed by intramolecular cyclization to form a 5,7-difluoro-1H-indazole intermediate.

Selective Nucleophilic Aromatic Substitution (SₙAr): A selective displacement of the more activated fluorine atom at the C-7 position.

Halogenation: Regioselective bromination at the C-6 position.

Cyanation: Palladium-catalyzed cyanation of the C-6 bromo group to yield the final product.

Developing a true one-pot process for such a sequence would be challenging but could significantly streamline the synthesis. nih.govnih.gov

Catalytic Transformations in 6-Cyano-5-fluoro-1H-indazole Synthesis

Catalysis is central to the modern synthesis of complex molecules like 6-cyano-5-fluoro-1H-indazole. Palladium-catalyzed reactions, in particular, are indispensable for the key bond-forming steps.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of 6-cyano-5-fluoro-1H-indazole, the most relevant application of this chemistry is the introduction of the cyano group via the cyanation of a halo-indazole precursor.

The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (e.g., 6-bromo-5-fluoro-1H-indazole) generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the indazole, forming a Pd(II) intermediate.

Transmetalation (or Salt Metathesis): The halide on the palladium complex is exchanged for a cyano group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

Reductive Elimination: The aryl group and the cyano group are eliminated from the palladium center, forming the desired C-CN bond and regenerating the active Pd(0) catalyst. researchgate.net

The efficiency of this cycle is heavily influenced by the ligand on the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are known to promote both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and yields. nih.gov Suzuki-Miyaura libretexts.orgacs.org and Stille-type libretexts.orgwikipedia.org couplings, while typically used for C-C bond formation, share mechanistic principles with these cyanation reactions and highlight the versatility of palladium catalysis in functionalizing heterocyclic systems.

Copper-Mediated Synthetic Processes

Copper catalysis offers a versatile and cost-effective approach for the synthesis and functionalization of indazole derivatives. These methods often proceed under milder conditions compared to other transition metals and demonstrate broad functional group tolerance.

One prominent copper-mediated strategy for constructing the 1H-indazole scaffold involves the intramolecular N-N bond formation from readily available precursors. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones can be effectively catalyzed by copper(II) acetate (Cu(OAc)₂·H₂O). nih.gov This method is advantageous due to its relatively low catalyst loading and milder reaction temperatures. nih.gov Another approach utilizes a copper(I) oxide (Cu₂O)-mediated cyclization of o-haloaryl N-sulfonylhydrazones, which proceeds after a thermo-induced isomerization of the starting material. nih.gov

Furthermore, copper(II) acetate, using oxygen as the sole oxidant, can mediate the N-N bond formation to construct 1H-indazoles from ketimine intermediates, which are themselves derived from o-aminobenzonitriles. nih.gov This process is efficient and yields products in good to excellent yields. nih.gov While these methods have been demonstrated for a range of substituted indazoles, their direct application to the synthesis of 6-cyano-5-fluoro-1H-indazole would depend on the availability of the appropriately substituted precursors.

A summary of representative copper-mediated reactions for the synthesis of indazole analogues is presented in the table below.

Catalyst/MediatorStarting MaterialProductKey Features
Cu(OAc)₂·H₂Oo-haloaryl N-sulfonylhydrazone1H-indazoleLower catalyst loading, milder temperatures. nih.gov
Cu₂Oo-haloaryl N-sulfonylhydrazone1H-indazoleInvolves thermo-induced isomerization. nih.gov
Cu(OAc)₂ / O₂Ketimine from o-aminobenzonitrile1H-indazoleUses oxygen as the sole oxidant. nih.gov

Rhodium(III)-Catalyzed Functionalizations

Rhodium(III) catalysis has emerged as a powerful tool for the C-H activation and functionalization of various heterocyclic compounds, including indazoles. These methods allow for the direct introduction of functional groups onto the indazole core, providing a highly atom-economical synthetic route.

An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govnih.gov This formal [4+1] annulation is initiated by the Rh(III)-catalyzed addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. nih.gov The azo moiety acts as a directing group, guiding the regioselective C-H activation. nih.gov This methodology is compatible with a wide range of functional groups on both the azobenzene and aldehyde partners. nih.gov For the synthesis of indazoles without N-substitution, a removable aryl group can be employed. nih.govnih.gov

Rhodium(III) catalysis is also effective for the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to construct spirocyclic indazole derivatives. rsc.org This reaction proceeds via C-H activation, carbene insertion, and a nucleophilic addition process, demonstrating high atom-economy and functional group tolerance. rsc.org

The table below summarizes key Rhodium(III)-catalyzed reactions for the synthesis of indazole derivatives.

Reaction TypeStarting MaterialsProductKey Features
[4+1] AnnulationAzobenzenes and AldehydesN-aryl-2H-indazolesOne-step, highly functional group-compatible. nih.govnih.gov
[4+1] SpiroannulationN-aryl phthalazine-diones and Diazo compoundsSpirocyclic indazolesHigh atom-economy and functional group tolerance. rsc.org

Applications of Click Chemistry to Indazole Scaffolds

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for the synthesis of complex molecules by joining smaller units. dovepress.comnih.gov This methodology has been applied to the synthesis of indazole-triazole conjugates, which are of interest in medicinal chemistry.

The core principle of this application involves the reaction of an azide-functionalized indazole with a terminal alkyne, or vice versa, in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linker. nih.govthieme-connect.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules. nih.gov

For example, the synthesis of novel fluoro phenyl triazoles has been achieved by reacting fluoro phenyl azides with phenylacetylene (B144264) in the presence of a copper(I) catalyst. nih.gov While not directly involving an indazole, this demonstrates the applicability of click chemistry to fluorine-containing aromatic systems. The synthesis of an indazole-triazole conjugate analogous to 6-cyano-5-fluoro-1H-indazole would involve the preparation of either an azide (B81097) or alkyne derivative of the indazole core, followed by a CuAAC reaction with the corresponding reaction partner.

The general scheme for the application of click chemistry to indazole scaffolds is depicted below:

Indazole-N₃ + R-C≡CH ---(Cu(I) catalyst)---> Indazole-Triazole-R

or

Indazole-C≡CH + R-N₃ ---(Cu(I) catalyst)---> Indazole-Triazole-R

This approach offers a modular and efficient route to novel indazole derivatives with diverse functionalities.

Mechanistic Elucidations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The following sections delve into the mechanistic pathways relevant to the functionalization and formation of indazole rings.

Radical Mechanistic Pathways in Indazole Functionalization

Radical reactions offer a powerful avenue for the C-H functionalization of indazoles, particularly at the C3 position. These reactions often proceed under metal-free conditions, initiated by chemical or photochemical means.

For instance, the C3-nitration of 2H-indazoles can be achieved using Fe(NO₃)₃ in the presence of TEMPO and oxygen as oxidants. chim.it Mechanistic studies, including control experiments and quantum chemical calculations, suggest a radical pathway is operative. chim.it Similarly, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is proposed to proceed through a radical chain mechanism, as supported by DFT calculations. nih.gov

In some cases, the functionalization of indazoles is believed to proceed through an addition-elimination mechanism involving a radical intermediate (SₙV). mdpi.com These radical pathways are particularly useful for introducing a variety of substituents onto the indazole core that might be challenging to install via traditional ionic pathways.

C-H Activation Mechanisms in Cyanation Reactions

The direct cyanation of arenes and heterocycles via C-H activation is a highly desirable transformation. Rhodium catalysis has been successfully employed for this purpose. The mechanism of rhodium-catalyzed chelation-assisted C-H cyanation is proposed to involve several key steps.

Initially, the substrate, containing a directing group, coordinates to the rhodium catalyst. This is followed by a C-H functionalization step to form a cyclic rhodium species. The cyanating agent then coordinates to this intermediate. A transfer of the aryl group to the nitrile carbon of the cyanating agent occurs, leading to the formation of the cyanated product and regeneration of the active rhodium catalyst, thus completing the catalytic cycle.

While the direct C-H cyanation of 6-cyano-5-fluoro-1H-indazole itself is not explicitly detailed, the mechanistic principles derived from the study of other aromatic systems provide a framework for understanding how such a transformation might occur. The use of a suitable directing group on the indazole ring would be crucial for achieving regioselective cyanation.

Nucleophilic Aromatic Substitution (SₙAr) in Indazole Ring Formation

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. This mechanism is particularly relevant to the formation of the indazole ring from appropriately substituted precursors.

The SₙAr mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a good leaving group. nih.gov The reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For the SₙAr reaction to be facile, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

In the context of indazole synthesis, an intramolecular SₙAr reaction is often a key step. For example, a domino aza-Michael-SₙAr-heteroaromatization sequence can lead to the formation of indole (B1671886) rings, which are structurally related to indazoles. nih.gov In this type of reaction, an initial nucleophilic addition is followed by an intramolecular SₙAr cyclization to form the heterocyclic ring. nih.gov The synthesis of 6-cyano-5-fluoro-1H-indazole could potentially be achieved via an intramolecular SₙAr reaction of a precursor containing a nucleophilic nitrogen atom and an aromatic ring activated by the cyano and fluoro groups. The cyano group, being a strong electron-withdrawing group, would significantly activate the ring towards nucleophilic attack, facilitating the ring-closing SₙAr reaction.

Computational and Theoretical Chemical Investigations of 6 Cyano 5 Fluoro 1h Indazole

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of electronic and structural properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and other ground-state properties. researchgate.net For indazole derivatives, DFT calculations, often using functionals like B3LYP, are performed to predict the most stable conformation of the molecule. researchgate.netresearchgate.net

These calculations provide detailed information on the spatial arrangement of atoms. For instance, studies on related indazole compounds have used DFT to compute C-N, C=N, and C≡N bond lengths with a high degree of accuracy. researchgate.net The resulting geometric parameters are crucial for understanding the molecule's steric and electronic profile, which influences its chemical behavior and potential for intermolecular interactions.

Table 1: Representative Geometric Parameters Calculated via DFT for Indazole-like Structures Note: This table presents typical data obtained from DFT calculations on related heterocyclic compounds to illustrate the type of information generated. Specific values for 6-Cyano-5-fluoro-1H-indazole would require a dedicated computational study.

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-C (aromatic)1.38 - 1.42118 - 121
C-N (ring)1.32 - 1.39105 - 110
N-N (ring)1.35 - 1.38110 - 115
C-F~1.35N/A
C-CN~1.44N/A
C≡N~1.16~178-180

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states. researchgate.netdntb.gov.ua This approach is used to predict photophysical properties, such as UV-Visible absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states.

For molecules like 6-Cyano-5-fluoro-1H-indazole, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This analysis helps in understanding how the molecule interacts with light and provides insights into its potential applications in areas like photosensitization or as a fluorescent probe. The calculations reveal which molecular orbitals are involved in the primary electronic transitions, offering a detailed picture of the charge transfer characteristics upon photoexcitation. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron, whereas the LUMO energy is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small energy gap suggests the molecule is more polarizable and reactive. grafiati.com FMO analysis is crucial for predicting how 6-Cyano-5-fluoro-1H-indazole might participate in chemical reactions. grafiati.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Indazole Derivatives Note: The following data is derived from studies on various indazole derivatives to exemplify typical FMO analysis results.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Indazole 1-6.5-1.55.0
Substituted Indazole 2-7.0-2.05.0
Substituted Indazole 3-6.8-1.25.6

Beyond FMO analysis, DFT calculations can yield various reactivity descriptors that provide a more nuanced view of a molecule's reactivity. Fukui functions, for example, are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net They measure the change in electron density at a specific point in the molecule when the total number of electrons is modified.

The average local ionization energy provides a measure of the energy required to remove an electron from a specific point on the molecule's surface. Regions with lower ionization energy are more susceptible to electrophilic attack. These descriptors allow for the creation of detailed reactivity maps of 6-Cyano-5-fluoro-1H-indazole, highlighting the specific sites most likely to engage in chemical bonding.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques simulate the behavior of molecules and their interactions with other entities, such as proteins. These methods are invaluable in medicinal chemistry for drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

For 6-Cyano-5-fluoro-1H-indazole, docking simulations would involve placing the molecule into the binding site of a target protein. The simulation software, such as AutoDock, calculates the binding energy for various poses (orientations and conformations) of the ligand within the active site. nih.govmdpi.com The pose with the lowest binding energy is generally considered the most stable and likely binding mode. mdpi.com

Analysis of the best docking pose reveals crucial intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein. acs.org

Pi-Stacking: Attractive, noncovalent interactions between aromatic rings. nih.gov

These simulations can elucidate why a particular indazole derivative binds to a specific protein, providing a rationale for its biological activity and guiding the design of new, more potent analogues. researchgate.net

Table 3: Example of Molecular Docking Results for Indazole/Indole (B1671886) Analogues against Various Protein Targets Note: This table summarizes findings from docking studies on compounds structurally related to 6-Cyano-5-fluoro-1H-indazole to demonstrate the application of this technique.

Ligand TypeProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Indole DerivativeBacterial Regulator PqsR4JVC-8.2LEU130, ILE150
Indazole CarboxamideRenal Cancer Target6FEW-9.5TYR672, VAL603
5-Fluoroisatin-TriazoleDNA Gyrase1KZN-7.8ASP73, GLU50

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D-QSAR, 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused exclusively on 6-Cyano-5-fluoro-1H-indazole are not extensively documented in publicly available literature, the principles of 2D-QSAR and 3D-QSAR are widely applied to indazole derivatives to guide drug discovery efforts.

2D-QSAR studies would typically involve the calculation of various molecular descriptors for a series of analogues of 6-Cyano-5-fluoro-1H-indazole. These descriptors, which can be constitutional, topological, electrostatic, or quantum-chemical in nature, are then correlated with their measured biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting equation can be used to predict the activity of new, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. For a series of 6-Cyano-5-fluoro-1H-indazole analogues, these studies would involve aligning the molecules and calculating steric and electrostatic fields around them. The variations in these fields would then be correlated with biological activity, generating 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. These maps are invaluable for visualizing the spatial requirements for optimal biological interaction.

A hypothetical 2D-QSAR study on a series of 6-Cyano-5-fluoro-1H-indazole derivatives might yield an equation like the following:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(LUMO)

ParameterDescription
pIC50 The negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.
β0, β1, β2, β3 Regression coefficients determined from the statistical analysis.
logP The logarithm of the octanol-water partition coefficient, representing lipophilicity.
TPSA The topological polar surface area, a descriptor of polarity.
LUMO The energy of the Lowest Unoccupied Molecular Orbital, a quantum-chemical descriptor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability in Solution

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 6-Cyano-5-fluoro-1H-indazole, MD simulations can provide critical insights into its conformational flexibility and stability in a solution, typically mimicking physiological conditions.

By simulating the movement of the molecule and its surrounding solvent molecules, researchers can identify the most stable, low-energy conformations of 6-Cyano-5-fluoro-1H-indazole. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to bind to a biological target.

Simulation ParameterDescription
Force Field A set of parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM).
Solvent Model A model representing the solvent, typically water (e.g., TIP3P, SPC/E).
Simulation Time The duration of the simulation, typically in nanoseconds (ns).
Temperature and Pressure Controlled parameters to mimic physiological or experimental conditions.
Ensemble The statistical ensemble used for the simulation (e.g., NVT, NPT).

Pharmacophore Modeling for Ligand Design and Optimization

A pharmacophore model for a series of active 6-Cyano-5-fluoro-1H-indazole analogues would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the indazole ring and the cyano group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the indazole ring is a key hydrogen bond donor.

Aromatic Rings (AR): The fused benzene (B151609) and pyrazole (B372694) rings constitute an aromatic feature.

This model could be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). Once developed, the pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify new molecules with the desired features and spatial arrangement, thus having a high probability of being active. It also serves as a guide for optimizing existing leads by suggesting modifications that would better fit the pharmacophore and, consequently, enhance biological activity.

Pharmacophore FeaturePotential Location on 6-Cyano-5-fluoro-1H-indazole
Hydrogen Bond AcceptorNitrogen atoms of the indazole ring, Nitrogen of the cyano group
Hydrogen Bond DonorN-H of the indazole ring
Aromatic RingThe bicyclic indazole ring system
Negative IonizableNot present
Positive IonizableNot present

Electrochemical Behavior Studies and Redox Properties

Detailed experimental studies on the electrochemical behavior and redox properties of 6-Cyano-5-fluoro-1H-indazole are not widely reported in the scientific literature. However, general principles of electrochemistry for indazole derivatives suggest that the molecule would undergo redox reactions under specific conditions.

The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring would be expected to influence the electron density of the indazole system. This, in turn, would affect its oxidation and reduction potentials. It is plausible that the indazole ring could be susceptible to oxidation at higher potentials. Conversely, the presence of the cyano group might facilitate reduction processes.

Techniques such as cyclic voltammetry could be employed to investigate the redox behavior of 6-Cyano-5-fluoro-1H-indazole. Such studies would provide valuable information on its oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the resulting radical ions. This information can be relevant for understanding potential metabolic pathways and for the development of electrochemical sensors.

Structure Activity Relationship Sar Studies of 6 Cyano 5 Fluoro 1h Indazole Analogs

Influence of Fluoro Substitution on Molecular Recognition and Interaction Profiles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. organic-chemistry.orgnih.gov In the context of 6-cyano-5-fluoro-1H-indazole analogs, the fluorine atom at the 5-position exerts a significant influence on the molecule's interaction profile.

Fluorine's high electronegativity alters the electronic distribution of the indazole ring, affecting its ability to participate in various non-covalent interactions. This can modulate the pKa of nearby functional groups, which in turn can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For instance, the strategic addition of fluorine substituents has been successfully employed to improve the potency of indazole-based enzyme inhibitors. nih.gov In one study, the inclusion of a 2,6-difluoro-3-methoxyphenyl group on an indazole scaffold resulted in a compound with potent enzymatic and antiproliferative activities. nih.gov

The presence of the fluorine atom can lead to favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of the molecule, thereby affecting how it fits into a protein's binding pocket. The substitution of hydrogen with fluorine can also impact the supramolecular structure of indazole derivatives, which is crucial for molecular recognition in a crystal lattice and can provide insights into interactions in a biological milieu. rsc.org Studies on fluorinated benzothiazoles, a related heterocyclic system, have shown that electron-withdrawing groups like fluorine can enhance biological activities, such as antibacterial effects. nih.gov

Role of the Cyano Group in Modulating Binding Affinity and Specificity

The cyano group (-C≡N) is a versatile functional group in drug design, known for its unique electronic properties and interaction capabilities. nih.gov In 6-cyano-5-fluoro-1H-indazole analogs, the cyano group at the 6-position plays a critical role in defining the molecule's binding affinity and specificity.

Furthermore, the cyano group is considered a bioisostere for other functional groups like hydroxyl or carboxyl groups and even halogens like iodine in certain contexts. nih.gov Its ability to participate in polar interactions while having a relatively small size makes it a valuable substituent for optimizing ligand-target interactions. The metabolic stability of the cyano group is another advantageous feature, as it is less susceptible to oxidative metabolism by the liver. nih.gov

Effects of Positional Isomerism and Substituent Variations on SAR

The specific placement of substituents on the indazole ring is a critical determinant of biological activity. Changes in the position of the fluoro and cyano groups, or the introduction of other substituents, can lead to dramatic shifts in the SAR.

Positional isomerism has a profound effect on the activity of indazole derivatives. researchgate.net For example, moving a key functional group from one position to another can alter the molecule's geometry and its ability to form crucial interactions with a target, often leading to a complete loss or significant gain of activity. researchgate.net The SAR for indazole-based compounds is often steep, meaning even minor structural modifications can have a significant impact.

Variations in other substituents on the indazole core also play a vital role. Structure-guided design efforts have shown that the indazole ring can tolerate a variety of substituents, allowing for the optimization of properties like potency and selectivity. nih.govnih.gov For instance, in the development of certain kinase inhibitors, the addition of a 3-aminocyclohexane substituent to the indazole scaffold was found to be crucial for inhibitory activity. nih.gov The table below illustrates how hypothetical variations in substituents on a 5-fluoro-1H-indazole core could influence inhibitory activity against a generic kinase.

CompoundR6 PositionR3 PositionKinase Inhibition IC₅₀ (nM)
Analog 1-CN-H50
Analog 2-H-H>1000
Analog 3-Cl-H250
Analog 4-CN-NH₂25
Analog 5-CN-CH₃80

This table presents illustrative data to demonstrate SAR principles and does not represent actual experimental results for a specific kinase.

Conformational Flexibility and Its Impact on Ligand-Target Interactions

Computational analyses, including molecular docking and dynamic simulations, are often used to study the conformational possibilities of ligands and their stability within a binding cavity. longdom.orgresearchgate.net These studies help rationalize SAR and guide the design of new analogs. For indazole derivatives, understanding the preferred solution-phase conformations can be instrumental in designing inhibitors with improved potency. nih.gov

Rotatable bonds in the substituents allow the molecule to adopt various low-energy conformations. The ability to assume a specific "bioactive conformation" required for binding is essential for a compound's activity. The fluorine and cyano groups on the 6-cyano-5-fluoro-1H-indazole core can influence the conformational preferences of adjacent substituents through steric and electronic effects, thereby impacting the ligand's interaction with its target.

Rational Design Principles for Enhancing Specific Molecular Interactions of Indazole-Based Compounds

The development of potent and selective indazole-based compounds relies heavily on rational design principles. These strategies leverage structural information about the target and an understanding of SAR to create molecules with enhanced properties.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, techniques like molecular docking can be used to predict how different indazole analogs will bind. longdom.orgnih.gov This allows medicinal chemists to design compounds with substituents that form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target protein, as has been done for designing inhibitors of Fms-like tyrosine kinase 3 (FLT3). researchgate.net

Fragment-Based and de Novo Design: In this approach, small molecular fragments are identified that bind to the target, and these are then grown or linked together to create more potent leads. This strategy has been successfully applied to discover novel indazole-based kinase inhibitors. nih.gov

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. longdom.org By analyzing physicochemical properties and structural descriptors, QSAR can guide the synthesis of new analogs with predicted improvements in efficacy. longdom.org

By combining these principles, researchers can systematically optimize indazole scaffolds like 6-cyano-5-fluoro-1H-indazole to enhance their molecular interactions, leading to the development of highly potent and selective therapeutic agents. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Cyano-5-fluoro-1H-indazole, and how do reaction conditions influence yield?

  • Methodological Answer : Common routes include cyclization of substituted hydrazines with fluorinated precursors or Pd-catalyzed cross-coupling reactions to introduce the cyano group. Temperature control (e.g., 80–120°C) and solvent selection (e.g., DMF or ethanol) are critical for optimizing yield. For example, using potassium carbonate as a base in ethanol at reflux can improve regioselectivity during ring closure . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How does the electronic nature of the cyano and fluoro substituents affect the compound’s reactivity?

  • Methodological Answer : The electron-withdrawing cyano group at position 6 enhances electrophilic substitution at adjacent positions, while the fluoro substituent at position 5 directs reactivity via steric and electronic effects. Computational studies (e.g., DFT calculations) can map electron density distributions to predict sites for further functionalization .

Q. What spectroscopic techniques are most reliable for characterizing 6-Cyano-5-fluoro-1H-indazole?

  • Methodological Answer :

  • NMR : 19^{19}F NMR is critical for confirming fluorine placement (δ ~ -110 to -120 ppm for aromatic F). 1^1H NMR can distinguish between NH protons in the indazole ring (δ ~ 10–12 ppm).
  • MS : HRMS with electrospray ionization (ESI) ensures accurate mass confirmation (±0.001 Da).
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 6-Cyano-5-fluoro-1H-indazole analogs?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., CYP1A2 inhibitors for metabolic studies) and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of published data can identify confounding variables .

Q. What strategies optimize the compound’s selectivity for kinase targets in cancer research?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing cyano with carboxamide) and compare IC50_{50} values across kinase panels.
  • Co-crystallization : Resolve target-ligand complexes to identify key binding interactions (e.g., hydrogen bonding with fluoro groups).
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high selectivity .

Q. How do solvent polarity and proticity influence the compound’s stability in formulation studies?

  • Methodological Answer : Stability assays in DMSO (aprotic) vs. PBS (protic) at 37°C can reveal degradation pathways (e.g., hydrolysis of the cyano group). Monitor via HPLC-UV at 254 nm and track half-life. Add antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

Contradictions and Mitigation

  • Issue : Conflicting reports on metabolic stability in liver microsomes.
  • Resolution : Use pooled human liver microsomes (HLM) with NADPH cofactors and correlate findings with in vivo pharmacokinetic studies in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.